molecular formula C19H22N4O3 B6662308 2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid

2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid

Cat. No.: B6662308
M. Wt: 354.4 g/mol
InChI Key: JQEDTOYXGZMSCT-UHFFFAOYSA-N
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Description

2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrazine moiety and the benzyl group. The final step involves the formation of the acetic acid derivative.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group is added through benzylation reactions using benzyl halides.

    Formation of Acetic Acid Derivative:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propionic acid
  • 2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]butyric acid

Uniqueness

2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, pyrazine moiety, and benzyl group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-[benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(25)14-23(13-15-4-2-1-3-5-15)19(26)16-6-10-22(11-7-16)17-12-20-8-9-21-17/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEDTOYXGZMSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC(=O)O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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